2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid
CAS No.:
Cat. No.: VC18545674
Molecular Formula: C8H7N3O2S
Molecular Weight: 209.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7N3O2S |
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Molecular Weight | 209.23 g/mol |
IUPAC Name | 2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C8H7N3O2S/c1-11-5(2-3-10-11)7-9-4-6(14-7)8(12)13/h2-4H,1H3,(H,12,13) |
Standard InChI Key | LYATVGFWNOPBIT-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC=N1)C2=NC=C(S2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a 1,3-thiazole ring substituted at the 5-position with a carboxylic acid group and at the 2-position with a 1-methyl-1H-pyrazol-5-yl moiety. This configuration enables π-π stacking and hydrogen bonding, critical for interactions with biological targets . Key parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 209.23 g/mol | |
CAS Number | 1202632-40-3 | |
Density | Not reported | |
Melting/Boiling Points | Not reported |
The absence of empirical data on physical properties like density and melting points underscores the need for further characterization.
Spectroscopic Characterization
While direct spectral data for this compound is scarce, analogous pyrazole-thiazole hybrids are typically analyzed via:
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NMR: Pyrazole protons resonate at δ 6.5–7.5 ppm, while thiazole protons appear upfield at δ 7.0–8.0 ppm .
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Mass Spectrometry: Molecular ion peaks align with the theoretical of 209.23 .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step protocols, often starting from ethyl 1,3-dimethyl-4-chloro-1H-pyrazole-5-carboxylate. A representative pathway involves:
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Chlorination: Treatment with in dichloroethane yields chlorinated intermediates .
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Cyclization: Reaction with thiourea derivatives forms the thiazole ring .
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Hydrolysis: Acidic or basic conditions convert esters to carboxylic acids .
Reaction Conditions
Comparative data from analogous syntheses reveal optimal parameters:
Parameter | Condition | Yield | Source |
---|---|---|---|
Temperature | 100°C (flow reactor) | 38–68% | |
Catalyst | HATU/DIPEA | - | |
Solvent | -Dimethylacetamide | - |
Flow chemistry methods enhance reproducibility, as demonstrated in the synthesis of related acetamide derivatives .
Biological Activity and Mechanisms
Insecticidal Efficacy
In bioassays against Aphis fabae, the methylpyrazole-thiazole scaffold exhibited promising activity:
Compound | Mortality at 12.5 mg/L | Reference Compound (Imidacloprid) |
---|---|---|
Derivative 7h | 85.7% | 90–95% |
The mode of action likely involves nicotinic acetylcholine receptor (nAChR) modulation, a target shared by neonicotinoids like imidacloprid .
Structure-Activity Relationships (SAR)
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Pyrazole Substitution: Methyl groups at the 1-position enhance metabolic stability .
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Thiazole Carboxylic Acid: The free -COOH group improves solubility and target binding .
Applications in Agrochemical Development
Crop Protection
The compound’s efficacy against sap-sucking pests positions it as a candidate for:
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Foliar Sprays: Formulations targeting aphids and whiteflies.
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Systemic Applications: Soil drenches for prolonged bioavailability.
Resistance Management
Hybridizing pyrazole and thiazole pharmacophores may mitigate resistance prevalent in neonicotinoid-treated pests .
Comparative Analysis with Analogues
2-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid
This benzoic acid derivative (CAS 1340244-73-6) shares the methylpyrazole motif but lacks the thiazole ring. Key differences include:
Property | Thiazole Derivative | Benzoic Acid Analogue |
---|---|---|
Molecular Weight | 209.23 g/mol | 202.21 g/mol |
Bioactivity | Insecticidal | Undisclosed |
The thiazole ring’s electron-deficient nature likely enhances insect target engagement compared to benzene .
Future Research Directions
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Physicochemical Profiling: Determination of melting points, solubility, and partition coefficients (LogP).
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Toxicology Studies: Acute oral toxicity (LD50) in non-target organisms.
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Formulation Optimization: Nanoencapsulation to improve field stability.
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